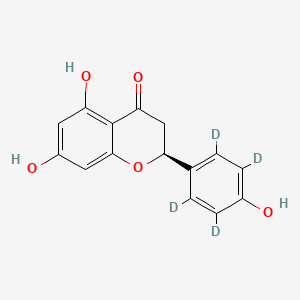
Naringenin-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naringenin-d4 is a deuterated form of naringenin, a flavonoid predominantly found in citrus fruits such as grapefruits and oranges. This compound is known for its potent antioxidant, anti-inflammatory, and antiviral properties. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in various scientific studies, particularly in pharmacokinetics and metabolism research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Naringenin-d4 can be synthesized through several methods. One common approach involves the deuteration of naringenin using deuterated reagents. The process typically includes the following steps:
Deuteration of Starting Materials: The starting materials, such as deuterated benzaldehyde and deuterated acetophenone, are prepared.
Condensation Reaction: These deuterated starting materials undergo a condensation reaction in the presence of a base, forming deuterated chalcone.
Cyclization: The deuterated chalcone is then cyclized under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques like crystallization, chromatography, or recrystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Naringenin-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form naringenin chalcone-d4.
Reduction: It can be reduced to form dihydro-naringenin-d4.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride or benzoyl chloride can be used for acetylation or benzoylation reactions.
Major Products:
Oxidation: Naringenin chalcone-d4.
Reduction: Dihydro-naringenin-d4.
Substitution: Acetylated or benzoylated derivatives of this compound.
Applications De Recherche Scientifique
Naringenin-d4 has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its deuterium labeling.
Biology: this compound is used to study metabolic pathways and enzyme kinetics.
Medicine: It is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antiviral activities.
Industry: this compound is used in the development of pharmaceuticals and nutraceuticals, particularly in the formulation of antioxidant and anti-inflammatory products
Mécanisme D'action
Naringenin-d4 exerts its effects through several mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms.
Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Antiviral Activity: It interferes with viral replication and assembly, particularly in the case of dengue virus.
Molecular Targets and Pathways: this compound targets various signaling pathways, including the nuclear factor kappa B (NF-κB) pathway, mitogen-activated protein kinase (MAPK) pathway, and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway
Comparaison Avec Des Composés Similaires
Naringenin-d4 is compared with other similar compounds such as:
Naringin: A glycoside form of naringenin, found in citrus fruits. Naringin has similar antioxidant and anti-inflammatory properties but differs in its glycosidic structure.
Hesperetin: Another flavonoid found in citrus fruits, known for its antioxidant and anti-inflammatory activities. Hesperetin differs in its hydroxylation pattern.
Quercetin: A flavonoid found in many fruits and vegetables, known for its potent antioxidant and anti-inflammatory properties. Quercetin has a different structure with additional hydroxyl groups.
Uniqueness of this compound: this compound’s uniqueness lies in its deuterium labeling, which makes it particularly useful in metabolic and pharmacokinetic studies. The presence of deuterium atoms allows for precise tracking and analysis in biological systems, providing valuable insights into the compound’s behavior and effects .
Propriétés
Formule moléculaire |
C15H12O5 |
|---|---|
Poids moléculaire |
276.28 g/mol |
Nom IUPAC |
(2S)-5,7-dihydroxy-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-6,13,16-18H,7H2/t13-/m0/s1/i1D,2D,3D,4D |
Clé InChI |
FTVWIRXFELQLPI-MNZXJJDISA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)[2H])[2H])O)[2H] |
SMILES canonique |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(4-Aminobutyl)-6-(2,5-difluorophenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12403400.png)
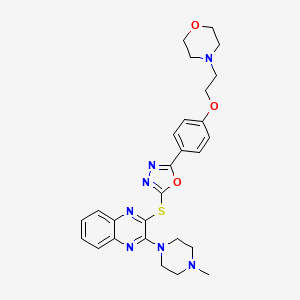


![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12403409.png)
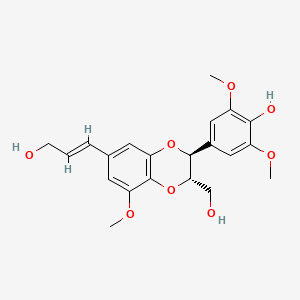
![Acetic acid;7',19'-dihydroxyspiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one](/img/structure/B12403437.png)
![(9aS)-6-[(2S)-butan-2-yl]-8-[(1R)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12403449.png)

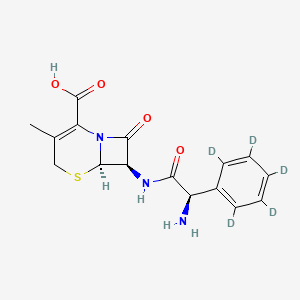
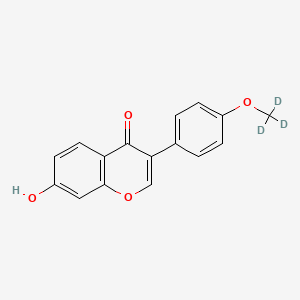


![(2R,3S,4S,5R,6S)-2-[[(2R,3S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol](/img/structure/B12403499.png)
